molecular formula C10H16N4S B2792830 4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide CAS No. 1024427-14-2

4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide

Cat. No.: B2792830
CAS No.: 1024427-14-2
M. Wt: 224.33
InChI Key: ZVUWAKDQSKWSCW-UHFFFAOYSA-N
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Description

4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a thiosemicarbazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

    Step 1: Dissolve 4-(dimethylamino)benzaldehyde in ethanol.

    Step 2: Add thiosemicarbazide to the solution.

    Step 3: Heat the mixture under reflux for several hours.

    Step 4: Cool the reaction mixture and filter the precipitate.

    Step 5: Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide moiety to a thiourea derivative.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiourea derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the thiosemicarbazide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Dimethylamino)phenyl)-2-methylthiosemicarbazide is unique due to its combination of the dimethylamino group and thiosemicarbazide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-amino-3-[4-(dimethylamino)phenyl]-1-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4S/c1-13(2)9-6-4-8(5-7-9)12-10(15)14(3)11/h4-7H,11H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUWAKDQSKWSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)N(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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